Cas no 2171669-50-2 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethyl-N-(propan-2-yl)butanamidobutanoic acid)

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethyl-N-(propan-2-yl)butanamidobutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethyl-N-(propan-2-yl)butanamidobutanoic acid
- EN300-1509943
- 2171669-50-2
- 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethyl-N-(propan-2-yl)butanamido]butanoic acid
-
- インチ: 1S/C28H36N2O5/c1-18(2)30(16-10-15-24(31)32)26(33)25(28(3,4)5)29-27(34)35-17-23-21-13-8-6-11-19(21)20-12-7-9-14-22(20)23/h6-9,11-14,18,23,25H,10,15-17H2,1-5H3,(H,29,34)(H,31,32)
- InChIKey: LTZULWTURZGMOT-UHFFFAOYSA-N
- SMILES: O(C(NC(C(N(CCCC(=O)O)C(C)C)=O)C(C)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- 精确分子量: 480.26242225g/mol
- 同位素质量: 480.26242225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 35
- 回転可能化学結合数: 11
- 複雑さ: 724
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- XLogP3: 5
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethyl-N-(propan-2-yl)butanamidobutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1509943-500mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethyl-N-(propan-2-yl)butanamido]butanoic acid |
2171669-50-2 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1509943-100mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethyl-N-(propan-2-yl)butanamido]butanoic acid |
2171669-50-2 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1509943-5000mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethyl-N-(propan-2-yl)butanamido]butanoic acid |
2171669-50-2 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1509943-1.0g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethyl-N-(propan-2-yl)butanamido]butanoic acid |
2171669-50-2 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1509943-10000mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethyl-N-(propan-2-yl)butanamido]butanoic acid |
2171669-50-2 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1509943-250mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethyl-N-(propan-2-yl)butanamido]butanoic acid |
2171669-50-2 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1509943-2500mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethyl-N-(propan-2-yl)butanamido]butanoic acid |
2171669-50-2 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1509943-50mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethyl-N-(propan-2-yl)butanamido]butanoic acid |
2171669-50-2 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1509943-1000mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethyl-N-(propan-2-yl)butanamido]butanoic acid |
2171669-50-2 | 1000mg |
$3368.0 | 2023-09-27 |
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethyl-N-(propan-2-yl)butanamidobutanoic acid 関連文献
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethyl-N-(propan-2-yl)butanamidobutanoic acidに関する追加情報
Comprehensive Analysis of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethyl-N-(propan-2-yl)butanamidobutanoic acid (CAS No. 2171669-50-2)
In the rapidly evolving field of organic chemistry and pharmaceutical research, 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethyl-N-(propan-2-yl)butanamidobutanoic acid (CAS No. 2171669-50-2) has garnered significant attention due to its unique structural properties and potential applications. This compound, often abbreviated as Fmoc-protected amino acid derivative, is a critical intermediate in peptide synthesis and drug development. Its Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves as a protective moiety, enabling precise control over chemical reactions—a feature highly sought after in modern solid-phase peptide synthesis (SPPS).
The molecular structure of CAS No. 2171669-50-2 combines a butanoic acid backbone with a tert-leucine derivative, making it particularly valuable for designing peptides with enhanced stability and bioavailability. Researchers frequently inquire about its role in peptide-based therapeutics, a trending topic given the rise of biologics in treating diseases like diabetes, cancer, and autoimmune disorders. The compound’s sterically hindered dimethyl group and isopropylamide side chain contribute to its resistance to enzymatic degradation, a key consideration for oral peptide drug delivery—a hotly debated challenge in the pharmaceutical industry.
From a synthetic perspective, 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethyl-N-(propan-2-yl)butanamidobutanoic acid is often discussed in forums and publications focusing on green chemistry and atom economy. Its efficient deprotection under mild basic conditions (e.g., piperidine) aligns with the growing demand for sustainable laboratory practices. Moreover, its compatibility with automated peptide synthesizers has made it a staple in high-throughput screening (HTS) workflows, addressing the need for accelerated drug discovery pipelines.
Analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy are routinely employed to verify the purity and identity of this compound, reflecting the broader industry emphasis on quality-by-design (QbD) principles. As interest grows in personalized medicine, the demand for high-purity building blocks like CAS No. 2171669-50-2 is expected to surge, particularly for applications in targeted drug conjugates and biomarker discovery.
In conclusion, 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethyl-N-(propan-2-yl)butanamidobutanoic acid exemplifies the intersection of innovation and practicality in synthetic chemistry. Its versatility in peptide engineering, coupled with its alignment with contemporary research trends, positions it as a compound of enduring relevance in both academic and industrial settings.
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